![molecular formula C23H19N3O2 B3046698 乙醇,2-(4-[2,2':6',2''-联吡啶]-4'-基苯氧基)- CAS No. 127192-72-7](/img/structure/B3046698.png)

乙醇,2-(4-[2,2':6',2''-联吡啶]-4'-基苯氧基)-

描述

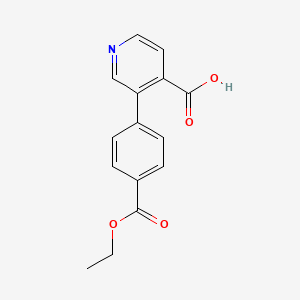

This compound is a derivative of terpyridine, which is a class of compounds known for their coordination chemistry . It has been used as a sensor molecule, specifically a dual responsive chemosensor for biologically important inorganic cations and fluoride anion . The sensor molecule is equipped with analyte coordinating donor sites displaying charge transfer controlled spectroscopic properties and shows analyte–receptor interactions .

Synthesis Analysis

The synthesis of this compound involves standard analytical and spectroscopic techniques . The FT IR spectrum of the receptor confirms the formation of the condensation product . More detailed synthesis procedures are not available in the retrieved papers.Chemical Reactions Analysis

This compound has been studied for its reactivity with various inorganic cations and anions . It shows colorimetric signalling in solution for cations such as Mn 2+, Ni 2+ and Cu 2+ as evidenced by instant colour changes . Fluoride anion was detected by naked eye even at 2 μL of aliquot, signalled by the development of yellowish brown colour .科学研究应用

Colorimetric Sensing

The synthesis of NSC640499 involves a terpyridine Schiff base-bearing vanillin motif. Researchers have confirmed its structure using techniques such as 1H and 13C-NMR spectroscopy and FT-IR spectroscopy . Due to its peculiar coordination properties and optical characteristics, NSC640499 holds promise as a colorimetric sensing molecular compound. Its ability to undergo specific interactions with metal ions or other analytes could make it valuable for detecting and quantifying substances in solution.

Catalysis

Given the presence of terpyridine and phenolic moieties, NSC640499 could serve as a ligand in catalytic processes. Researchers might investigate its coordination with transition metals and assess its catalytic activity in various reactions. For instance, it could participate in C–C coupling reactions or C–O bond cleavage .

Hydrogen Generation

While not directly reported for NSC640499, related terpyridine derivatives have been studied for hydrogen generation. Researchers could investigate its potential in autothermal reforming of ethanol to produce hydrogen gas. Understanding its catalytic behavior and stability under reaction conditions would be crucial .

作用机制

Target of Action

It’s worth noting that terpyridine derivatives have been broadly applied due to their superior metal-binding ability .

Mode of Action

Terpyridine-containing imine structures have been recognized for their peculiar coordination properties, encompassed by the tridentate ligand feature of terpyridine and the strong binding affinity of the c=n bond in the imine group . This suggests that NSC640499 might interact with its targets through these coordination properties, leading to potential changes in the target’s function.

Biochemical Pathways

Terpyridine derivatives are known for their distinguished electrochemical and photophysical properties , suggesting that they might interact with various biochemical pathways.

Pharmacokinetics

The compound’s predicted boiling point is 4904±400 °C, and its predicted density is 1234±006 g/cm3 . These properties might influence the compound’s bioavailability and pharmacokinetics.

属性

IUPAC Name |

2-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c27-13-14-28-19-9-7-17(8-10-19)18-15-22(20-5-1-3-11-24-20)26-23(16-18)21-6-2-4-12-25-21/h1-12,15-16,27H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTHDGHSDFMYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327269 | |

| Record name | NSC640499 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127192-72-7 | |

| Record name | NSC640499 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3046621.png)

![4'-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3046626.png)